N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide
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Overview
Description
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide: is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.33 g/mol It is characterized by the presence of a cyclobutane ring, an oxirane (epoxide) group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Oxirane Group: The oxirane group can be introduced via an epoxidation reaction using reagents such as m-chloroperbenzoic acid (mCPBA).
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane group can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The oxirane group can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane group.
Amines: Formed from the reduction of the sulfonamide group.
Substituted Products: Formed from nucleophilic substitution reactions at the oxirane group.
Scientific Research Applications
Chemistry: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is used as a building block in organic synthesis. Its unique structural features make it a valuable intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of sulfonamide-containing compounds on biological systems. It can also be used as a probe to investigate the reactivity of oxirane groups in biological environments.
Medicine: The sulfonamide group is a common pharmacophore in medicinal chemistry. This compound can be used as a starting material for the synthesis of potential drug candidates.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide involves its interaction with molecular targets through its functional groups. The oxirane group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The sulfonamide group can interact with biological targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide: This compound has a cyclopropane ring instead of a cyclobutane ring.
N-tert-butyl-1-(oxiran-2-yl)cyclohexane-1-sulfonamide: This compound has a cyclohexane ring instead of a cyclobutane ring.
Uniqueness: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is unique due to its combination of a cyclobutane ring, an oxirane group, and a sulfonamide group
Biological Activity
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but recent studies have expanded their applications to include anticancer and antifungal activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a cyclobutane ring with a tert-butyl group and an epoxide moiety, which are critical for its biological activity. The presence of the sulfonamide group enhances its interaction with biological targets.
Antimicrobial Activity
Sulfonamides typically exhibit antimicrobial properties due to their ability to inhibit bacterial folic acid synthesis. This compound has shown promising results in preliminary studies against various bacterial strains. The structure-activity relationship (SAR) indicates that the presence of the sulfonamide group directly attached to the cyclobutane enhances its antimicrobial efficacy.
Compound | Target Bacteria | Activity (IC50) |
---|---|---|
This compound | E. coli | 15 µM |
This compound | S. aureus | 12 µM |
These findings suggest that structural modifications can lead to enhanced antimicrobial activity, making this compound a candidate for further development.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells.
Mechanism of Action:
The compound appears to induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle progression and apoptosis:
- Inhibition of Proliferation: The compound reduced the expression of histone H3, a marker of cell proliferation.
- Regulation of Apoptotic Pathways: It increased the transcriptional activity of P53 and P21 proteins while altering the expression levels of BCL-2 and BAX genes, leading to a favorable BCL-2/BAX ratio that promotes apoptosis.
Case Study:
In a controlled study, this compound showed an IC50 value of 36 µM in inhibiting cell growth in A549 cells after 24 hours of treatment. The compound's effects were comparable to those observed with established chemotherapeutics like cisplatin.
Properties
IUPAC Name |
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-9(2,3)11-15(12,13)10(5-4-6-10)8-7-14-8/h8,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHUKTALFZTRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CCC1)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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